N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DIMETHOXYPHENYL)-2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazepine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENYL)-2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE typically involves multiple steps, including the formation of the benzothiazepine ring and subsequent functionalization. Common synthetic routes may involve:
Cyclization Reactions: Formation of the benzothiazepine ring through cyclization of appropriate precursors.
Acylation Reactions: Introduction of the acetamide group via acylation.
Methoxylation: Introduction of methoxy groups on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENYL)-2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketone or other reducible groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-DIMETHOXYPHENYL)-2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazepine Derivatives: Compounds with similar benzothiazepine cores but different substituents.
Phenylacetamide Derivatives: Compounds with similar acetamide groups but different aromatic rings.
Uniqueness
N-(3,4-DIMETHOXYPHENYL)-2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H24N2O4S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenyl-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide |
InChI |
InChI=1S/C25H24N2O4S/c1-30-20-13-12-18(14-21(20)31-2)26-24(28)16-27-19-10-6-7-11-22(19)32-23(15-25(27)29)17-8-4-3-5-9-17/h3-14,23H,15-16H2,1-2H3,(H,26,28) |
InChI Key |
LCXQNEPVWNVJJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.